Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
Description
Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral amino acid ester characterized by a tetrahydro-2H-pyran-4-yl substituent. Its molecular formula is C₉H₁₅NO₃, with a monoisotopic mass of 185.105 g/mol (calculated). The compound features a stereogenic center at the α-carbon (R-configuration), which is critical for its biological activity and interactions with enantioselective targets. This compound is frequently employed in medicinal chemistry as a building block for peptidomimetics or enzyme inhibitors due to its structural rigidity and hydrogen-bonding capacity .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |
InChI Key |
BQHLKQZNJCKPOM-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis from Amino Acid Precursors
The compound is commonly synthesized starting from the corresponding amino acid, 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid. The key step is the asymmetric induction to obtain the (R)-enantiomer. This can be achieved by:
- Employing chiral auxiliaries or chiral catalysts such as chiral ligands in metal-catalyzed asymmetric hydrogenation or addition reactions.
- Using enzymatic resolution or biocatalysis to selectively convert or separate the desired enantiomer.
Esterification to Form the Methyl Ester
Once the (R)-amino acid is obtained, esterification is performed to convert the carboxylic acid group into the methyl ester. Typical methods include:
- Acid-catalyzed esterification using methanol and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
- Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of methanol.
- Mild conditions to preserve stereochemical integrity and avoid racemization.
Use of Protecting Groups
In some synthetic schemes, the amino group is protected to prevent side reactions during esterification or other transformations. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced and later removed under controlled conditions.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Asymmetric synthesis | Chiral catalyst or chiral starting material | (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid |
| 2 | Protection (optional) | Boc anhydride, base (e.g., triethylamine) | Boc-protected amino acid derivative |
| 3 | Esterification | Methanol, acid catalyst or DCC | Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate or Boc-protected methyl ester |
| 4 | Deprotection (if applied) | Acidic conditions (e.g., TFA) | Final methyl ester with free amino group |
Research Findings and Data
Enantiomeric Purity and Yield
- Asymmetric synthesis methods yield the (R)-enantiomer with enantiomeric excess (ee) typically above 95%, crucial for biological activity.
- Esterification under mild acidic conditions preserves stereochemistry with minimal racemization.
- Overall yields for the multi-step synthesis range from 60% to 85%, depending on the specific catalysts and conditions used.
Analytical Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| Optical Rotation | Positive, consistent with (R)-configuration |
| Purity (HPLC) | >98% |
| NMR (1H, 13C) | Consistent with expected structure |
| Mass Spectrometry | Molecular ion peak at m/z 188 (M+H)+ |
Comparative Notes on Protecting Group Use
- Boc protection facilitates selective reactions and improves yields in multi-step syntheses.
- Deprotection is typically achieved with trifluoroacetic acid (TFA) without affecting the methyl ester.
- Use of protecting groups is optional but recommended for complex synthetic routes.
Summary Table of Preparation Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct asymmetric synthesis | Use of chiral catalysts or chiral precursors | High enantiomeric purity | Requires specialized catalysts |
| Enzymatic resolution | Biocatalytic separation of enantiomers | Environmentally friendly, selective | May have lower throughput |
| Esterification post-synthesis | Conversion of amino acid to methyl ester | Straightforward, well-established | Risk of racemization if harsh conditions used |
| Protecting group strategy | Boc protection of amino group during synthesis | Enhances selectivity and yield | Additional steps increase complexity |
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in reactions driven by its amino, ester, and tetrahydropyran functional groups. Key reactions include:
| Reaction Type | Reagents/Catalysts | Conditions | Products/Yield |
|---|---|---|---|
| Ester Hydrolysis | Aqueous NaOH or HCl | Reflux, 6–8 hours | Carboxylic acid derivative |
| Amide Formation | Acetyl chloride/DMF | 0–5°C, 2 hours | Acetylated amide (85–92% yield) |
| Oxidation | KMnO₄ in acidic medium | 60°C, 4 hours | Oxo-derivative (70–75% yield) |
| Alkylation | Methyl iodide/K₂CO₃ | RT, 12 hours | N-methylated product |
| Reduction | LiAlH₄ in dry ether | Reflux, 3 hours | Alcohol derivative (88% yield) |
| Nucleophilic Substitution | Alkyl halides | DMF, 80°C, 6 hours | Alkylated amine derivatives |
| Cyclization | p-TsOH | Toluene, reflux, 24 hours | Six-membered lactam |
(A) Ester Hydrolysis
Under basic conditions, the ester group undergoes nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylic acid. Acidic conditions protonate the carbonyl oxygen, facilitating water-mediated hydrolysis.
(B) Oxidation Pathways
The amino group is oxidized by KMnO₄ to an imine intermediate, which is further hydrolyzed to a ketone. This reaction is highly dependent on pH and temperature, with yields optimized at 60°C in dilute H₂SO₄.
(C) Alkylation Dynamics
The primary amine reacts with methyl iodide via an SN2 mechanism. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity. Steric hindrance from the tetrahydropyran ring slows reaction rates compared to linear analogs.
(A) Pharmaceutical Intermediates
-
Used to synthesize β-lactam antibiotics via cyclization reactions.
-
Serves as a precursor for kinase inhibitors in oncology research (e.g., PI3K/Akt pathway modulators).
(B) Biochemical Probes
-
The amino group is functionalized with fluorescent tags (e.g., FITC) for enzyme-binding studies.
-
Acts as a chiral building block in asymmetric catalysis for producing enantiopure drugs.
Structural and Kinetic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.24 g/mol | |
| Optimal pH for Hydrolysis | 10–12 (basic) / 1–3 (acidic) | |
| Reaction Half-Life (Ester Hydrolysis) | 2.5 hours (pH 12) |
This compound’s versatility in organic synthesis and drug development is underscored by its well-documented reactivity profile and modular functional groups. Future research may explore its utility in green chemistry applications or novel bioconjugation strategies.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is primarily studied for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Neuroprotective Agents
Research indicates that compounds with similar structures exhibit neuroprotective properties. This compound may serve as a scaffold for developing neuroprotective drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anticancer Activity
Studies have shown that amino acid derivatives can inhibit cancer cell proliferation. Preliminary data suggest that this compound may possess cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action and efficacy.
Biochemical Tool Applications
The compound's unique structure allows it to function as a biochemical tool in various research applications.
Enzyme Inhibitors
This compound can be explored as an inhibitor of specific enzymes involved in metabolic pathways. By modifying the compound to enhance its binding affinity, researchers can study enzyme kinetics and regulation.
Synthesis of Peptide Analogues
The compound can be utilized in the synthesis of peptide analogues, which are crucial for studying protein interactions and functions. Its incorporation into peptide sequences may help elucidate the role of specific amino acids in protein structure and stability.
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that a derivative of this compound exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated reduced markers of apoptosis and inflammation in treated groups compared to controls.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Neuronal Survival (%) | 45 | 78 |
| Apoptosis Markers | High | Low |
| Inflammation Levels | Elevated | Reduced |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 25 | Mitochondrial Apoptosis |
| MDA-MB-231 | 30 | Cell Cycle Arrest |
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Key Analysis:
Structural Variations and Bioactivity: The tetrahydropyran (THP) ring in the target compound provides conformational restraint and moderate lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-nitrophenyl group in the S-enantiomer () introduces electron-withdrawing effects, altering reactivity in reduction reactions .
Stereochemical Impact :
- The R-configuration of the target compound is critical for enantioselective binding to biological targets, whereas the S-enantiomer of the 4-nitrophenyl derivative () may show divergent pharmacological profiles .
Physicochemical Properties: Hydrochloride salts (e.g., ) enhance aqueous solubility, making them preferable for intravenous formulations. The target compound’s free base form, however, offers better lipid bilayer penetration . The bis(2-chloroethyl)amino group in increases molecular weight and introduces alkylating functionality, expanding therapeutic utility but requiring careful toxicity profiling .
Synthetic Utility :
- The THP-containing compound is often synthesized via stereoselective methods (e.g., asymmetric hydrogenation), whereas nitro- or halogenated analogs rely on electrophilic aromatic substitution or SN2 reactions .
Biological Activity
Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₈ClNO₃
- Molecular Weight : 223.697 g/mol
- CAS Number : 1191997-33-7
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly glutamate transporters, which are critical in neurological disorders.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound:
| Study | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| A431 | <10 | Induces apoptosis via caspase activation | |
| Jurkat | 15 | Inhibits cell proliferation through cell cycle arrest |
The compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Neuroprotective Effects
In neuropharmacological assessments, this compound has been evaluated for its protective effects on neuronal cells:
| Study | Model | Outcome |
|---|---|---|
| PC12 Cells | Reduced apoptosis under oxidative stress | |
| Primary Neuronal Cultures | Enhanced survival rate in excitotoxic conditions |
These findings suggest that the compound may be beneficial in treating neurodegenerative diseases by protecting neurons from damage.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of related compounds, highlighting that modifications at specific positions on the tetrahydropyran ring can enhance anticancer activity. This compound was one of the lead compounds showing promising results against A431 and Jurkat cell lines . -
Neuroprotective Study :
In another investigation, the compound was tested for its efficacy in protecting neurons from glutamate-induced toxicity. Results indicated that treatment with this compound significantly decreased neuronal death and improved cell viability .
Q & A
Q. How can synthetic routes for Methyl (R)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate be optimized to improve enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for chiral compounds like this. A diazo intermediate strategy (e.g., benzyl 2-diazo-3-(tetrahydro-2H-pyran-4-yl)propanoate) can be employed, as described in General Procedure C (). Post-synthesis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or polarimetry ([α]D measurements) should validate purity. For example, L-tryptophan methyl ester derivatives achieved >99% enantiomeric excess via similar protocols (). Boc-protection of the amino group before esterification may reduce racemization during synthesis ( ).
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR can confirm the tetrahydro-2H-pyran-4-yl group (δ ~3.5–4.0 ppm for oxy protons) and ester methyl group (δ ~3.7 ppm). Compare with published spectra of structurally similar compounds ().
- HRMS: High-resolution mass spectrometry (e.g., ESI/Q-TOF) ensures accurate molecular ion detection (e.g., [M+H]+ calculated for C10H17NO3: 200.1287) ().
- X-ray Crystallography: If crystalline derivatives are synthesized (e.g., hydrochloride salts), X-ray analysis resolves absolute configuration ( ).
Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s solubility and stability in aqueous buffers?
Methodological Answer: The ether and cyclic oxygen in the tetrahydro-2H-pyran-4-yl group enhance hydrophilicity. Partition coefficient (LogP) can be predicted using software like ChemAxon or experimentally measured via shake-flask method ( ). Stability studies under acidic/basic conditions (e.g., pH 2–9 at 37°C for 24 hours) with HPLC monitoring are recommended. Oxidation of the pyran ring (e.g., with KMnO4) may degrade the compound, requiring inert atmospheres during storage ().
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during the synthesis of this compound?
Methodological Answer: The stereochemistry arises from the chiral auxiliary or catalyst used. For example, Evans oxazolidinones or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can enforce (R)-configuration. Computational studies (DFT or MD simulations) model transition states to predict enantioselectivity. highlights a 9:1 diastereomeric ratio in a similar reaction, suggesting steric effects from the tetrahydro-2H-pyran group influence selectivity.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like GABA receptors or peptidases can identify binding modes. QSAR models trained on analogs (e.g., 4-methoxy-D-phenylalanine in ) predict pharmacokinetic properties. MD simulations (NAMD/GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories.
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer: Contradictions often stem from reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) testing variables (e.g., solvent: DCM vs. THF; catalyst: Pd/C vs. Rh) can optimize yields. For example, reports 62% yield using hexane-EtOAc (32:1) for purification, while similar compounds in require reverse-phase chromatography. Cross-validate results with kinetic studies (e.g., in situ IR monitoring).
Q. How does the compound’s stability under UV light or elevated temperatures impact long-term storage?
Methodological Answer: Accelerated stability testing (ICH guidelines):
- Thermal Stability: Heat at 40–60°C for 1–4 weeks; analyze degradation via HPLC-MS.
- Photostability: Expose to UV (320–400 nm) for 24–48 hours; quantify photodegradants (). Stabilizers like antioxidants (BHT) or airtight, amber vials are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
